molecular formula C18H25FN4O2 B2786211 N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903256-14-4

N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2786211
CAS RN: 903256-14-4
M. Wt: 348.422
InChI Key: KKMZDYFAKLQFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as Compound X, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide X involves the inhibition of serotonin and dopamine reuptake, leading to increased levels of these neurotransmitters in the brain. This results in a mood-enhancing effect, which may be beneficial in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
This compound X has been shown to have several biochemical and physiological effects, including increased serotonin and dopamine levels in the brain, enhanced mood, and reduced anxiety. It has also been shown to have some analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide X in lab experiments is its selectivity for serotonin and dopamine transporters, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide X, including:
1. Further investigation of its potential applications in the treatment of depression and other mood disorders.
2. Study of its potential use as an analgesic for the treatment of chronic pain.
3. Investigation of its effects on other neurotransmitter systems in the brain.
4. Study of its long-term effects and potential side effects.
5. Development of more efficient synthesis methods for this compound.
In conclusion, this compound X is a promising compound that has shown potential for various applications in scientific research. Further investigation of its properties and potential uses may lead to the development of new treatments for depression, chronic pain, and other conditions.

Synthesis Methods

The synthesis of N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide X involves the reaction of cyclopropylamine with 4-fluoro-α-bromoacetophenone, followed by the addition of 4-methylpiperazine and oxalyl chloride. The resulting compound is then purified using column chromatography to obtain a pure product.

Scientific Research Applications

N1-cyclopropyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide X has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, it has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter (DAT) inhibitor, making it a potential candidate for the treatment of depression and other mood disorders.

properties

IUPAC Name

N'-cyclopropyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2/c1-22-8-10-23(11-9-22)16(13-2-4-14(19)5-3-13)12-20-17(24)18(25)21-15-6-7-15/h2-5,15-16H,6-12H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMZDYFAKLQFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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